3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone
Description
3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a hydrazone derivative formed by the condensation of a pyrazol-4-one core with a phenylhydrazine moiety. The 4-methoxyphenyl substituent at the pyrazole ring introduces electron-donating properties, which may influence its reactivity, solubility, and biological activity. Hydrazones are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to form stable metal complexes and participate in hydrogen bonding .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-9-7-12(8-10-14)16-15(11-17-20-16)19-18-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDBXFNJPDEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure is as follows:
Starting Materials: 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.
Catalyst: Acid catalyst such as hydrochloric acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with biological receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone with structurally related hydrazones, focusing on substituents, applications, and properties inferred from the evidence:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., OCH₃): The methoxy group in the target compound likely improves solubility in polar solvents compared to halogenated analogs (Br, Cl), which are more lipophilic . Electron-Withdrawing Groups (e.g., NO₂, Br): Nitro and bromo substituents enhance stability and reactivity, making such derivatives suitable for high-energy materials or coordination complexes .
Crystallography and Polymorphism :
- Hydrazones like acetaldehyde phenylhydrazone exhibit polymorphism, where distinct crystal forms (with varying melting points) arise from identical molecular structures. This highlights the role of hydrogen bonding and packing efficiency, as described in graph set analysis .
- The SHELX software suite is commonly used for refining crystal structures of such compounds, including hydrazones and their metal complexes .
Synthetic Utility :
- Hydrazones serve as precursors for heterocyclic compounds (e.g., pyrazoles) and ligands for metal coordination. For example, copper(II) complexes of pyrazol-trione hydrazones demonstrate unique spectral and structural features .
Biological Activity
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazolone core with a methoxy group and a phenylhydrazone moiety, which contribute to its distinctive chemical behavior and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The general procedure includes:
- Starting Materials : 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.
- Catalyst : Acid catalyst (e.g., hydrochloric acid).
- Solvent : Ethanol or methanol.
- Reaction Conditions : Reflux for several hours until completion.
- Purification : Recrystallization from an appropriate solvent .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the antifungal activity against several phytopathogenic fungi such as Cytospora sp. and Fusarium solani .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been documented. The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. For example, some derivatives have been shown to act as effective inhibitors of EGFR-TK (epidermal growth factor receptor tyrosine kinase) in various tumor cell lines, indicating their potential use in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity.
- Receptor Interaction : The compound may interact with specific biological receptors, leading to pharmacological effects such as apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Q. How can researchers automate high-throughput synthesis and characterization workflows?
- Methodological Answer : Robotic liquid handlers (e.g., Chemspeed) enable parallel synthesis of hydrazone derivatives. Coupled with inline UV/IR spectroscopy and LC-MS, this accelerates purity assessment. For crystallography, automated pipelines (e.g., AutoProcess/autoSHARP) streamline phasing and refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
